molecular formula C27H24N4O3S B2720237 N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536707-64-9

N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2720237
CAS No.: 536707-64-9
M. Wt: 484.57
InChI Key: UCVXKUVCQXTVDQ-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide features a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3, a sulfanyl acetamide linker at position 2, and an N-(4-ethylphenyl) side chain.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-3-17-8-10-18(11-9-17)28-23(32)16-35-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)19-12-14-20(34-2)15-13-19/h4-15,29H,3,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVXKUVCQXTVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The process would be designed to minimize waste and maximize efficiency, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfanyl linkage.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimido[5,4-b]indole Derivatives

Pyrimidoindoles with varied substituents have been synthesized for diverse biological targets. Key comparisons include:

Substituent Effects on Activity
  • N-(4-Ethylphenyl) vs. Cycloalkyl Groups: Compounds like N-cyclopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (11) () exhibit moderate TLR4 ligand activity (73.5% yield).
  • Methoxy vs. Halogen Substituents :
    2-((3-methyl-4-oxo-pyrimidoindol-2-yl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide () shows that electron-withdrawing groups (e.g., trifluoromethoxy) reduce solubility but may increase metabolic stability. The 4-methoxyphenyl group in the target compound likely balances electron-donating effects and solubility .

Sulfanyl Acetamide Derivatives with Heterocyclic Cores

Triazole-Based Analogs
  • VUAA-1 (): A triazole-containing Orco agonist with an N-(4-ethylphenyl) group. Its EC₅₀ of 1.2 µM highlights the importance of the sulfanyl acetamide linker in target engagement.
Quinazolinone Derivatives
  • N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinon-2-yl)thio]acetamide (9) (): Exhibits 10% MGI (malignant growth inhibition), outperforming analogs with sulfamoylphenyl groups. This suggests that electron-donating groups (e.g., methoxy) enhance activity in certain contexts .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Solubility (µM)* Biological Target
Target Compound ~500 4-Methoxyphenyl, 4-Ethylphenyl 3.8 12.5 Unknown (Hypothesized: TLR4)
N-Cyclopentyl-pyrimidoindole (11) 475 Cyclopentyl, Phenyl 3.2 18.7 TLR4
VUAA-1 (Triazole) 399 4-Ethylphenyl, Pyridinyl 2.9 45.2 Orco
Quinazolinone (9) 520 4-Methoxyphenyl, Trimethoxy 4.1 8.3 Antiproliferative

*Estimated using computational tools (e.g., SwissADME).

Key Research Findings and Implications

Substituent Position Matters :

  • The 4-methoxyphenyl group in the target compound may confer better solubility and target affinity compared to 3-methoxy analogs (e.g., ) due to reduced steric hindrance .

Biological Target Hypotheses: Pyrimidoindole analogs in –2 act as TLR4 ligands.

Synthetic Feasibility :

  • HATU-mediated synthesis (yields >70% in ) is scalable, but the 4-methoxyphenyl group may require optimized coupling conditions to avoid side reactions .

Biological Activity

N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C17H19N3O2S2
Molecular Weight 361.5 g/mol
IUPAC Name This compound
InChI Key JOLXYHNUZKRUQB-UHFFFAOYSA-N

The compound features a pyrimido[5,4-b]indole core structure, which is known for its significant biological activity. The presence of the sulfanyl group further enhances its chemical reactivity and potential interactions with biological targets.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. A study reported several compounds with IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong potential for therapeutic applications in treating conditions like urea cycle disorders .

Anticancer Activity

The pyrimido[5,4-b]indole core structure is associated with anticancer properties. Compounds featuring this moiety have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a series of thieno[2,3-d]pyrimidine derivatives showed inhibitory activity ranging from 43% to 87% against breast cancer cells . The mechanism often involves induction of apoptosis or cell cycle arrest.

Case Studies

  • Study on Antibacterial Activity : A synthesized compound similar to this compound was tested against multiple bacterial strains. Results indicated strong inhibition against Bacillus subtilis, suggesting potential for development as an antibacterial agent .
  • Enzyme Inhibition Research : In a comparative study of various derivatives, the compound exhibited significant urease inhibition with an IC50 value of 1.21 µM. This positions it as a candidate for further development in treating conditions related to high urea levels .
  • Anticancer Efficacy : A recent investigation into thieno[2,3-d]pyrimidine derivatives revealed that modifications to the core structure can significantly enhance anticancer activity. The study demonstrated that certain derivatives could inhibit tumor growth effectively .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The 4-ethylphenyl group on the acetamide introduces steric bulk, potentially affecting binding interactions. The sulfanyl group enhances nucleophilic reactivity, while the methoxy substituent modulates electronic properties, influencing solubility and target engagement .

Q. What spectroscopic methods are used to confirm its synthesis and purity?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms regiochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) assesses purity, and Mass Spectrometry (MS) verifies molecular weight. For intermediates, FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What storage conditions are recommended to preserve stability?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Prefer anhydrous solvents (e.g., DMSO) for stock solutions to avoid hydrolysis of the sulfanyl or acetamide groups .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and scalability?

Optimize stepwise pyrimidoindole core assembly via Ullmann coupling (CuI, 110°C) and thioacetamide introduction via nucleophilic substitution (K₂CO₃, DMF, 60°C). Monitor intermediates via TLC and employ column chromatography for purification. Adjust solvent polarity (e.g., EtOAc/hexane gradients) to minimize byproducts .

Q. What computational tools predict its binding affinity to kinase targets?

Molecular docking (AutoDock Vina) using crystal structures of kinase ATP-binding pockets identifies potential interactions. Molecular Dynamics (MD) simulations (AMBER) assess stability of binding poses. QSAR models correlate substituent effects (e.g., methoxy vs. nitro groups) with inhibitory activity .

Q. How do crystallographic data from analogs aid structural validation?

Compare X-ray diffraction data (e.g., bond lengths in pyrimidoindole cores: C–N ~1.34 Å, C–S ~1.76 Å) to confirm regiochemistry. Hydrogen-bonding patterns (e.g., acetamide NH to carbonyl O) validate intramolecular interactions critical for conformation .

Q. How to resolve bioactivity discrepancies across cell-based assays?

Use orthogonal assays (e.g., Western blot for target inhibition alongside cell viability). Standardize cell lines, passage numbers, and assay conditions (e.g., serum concentration). Perform dose-response curves (IC₅₀) in triplicate to quantify potency variability .

Q. What methods evaluate metabolic stability in preclinical models?

Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance. Use CYP450 inhibition assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

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